2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N3O2S/c9-4-1-3(8(11,12)13)2-5(10)6(4)19(17,18)16-7(14)15/h1-2H,(H4,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIZBSZOOSWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N=C(N)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378854 | |
| Record name | 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260788-63-4 | |
| Record name | 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 2,6-Dichloro-4-(Trifluoromethyl)Aniline
Diazotization is typically conducted under acidic conditions using hydrochloric acid (HCl) and sodium nitrite (NaNO₂). For instance, Gharda Chemicals Limited demonstrated that combining 2,6-dichloro-4-(trifluoromethyl)aniline with a mixture of spent HCl and H₂SO₄ in ethanol at 30–35°C for 1 hour forms the diazonium salt precursor. The reaction is exothermic and requires precise temperature control (0–5°C) to prevent decomposition.
Key Reaction Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Reaction Time | 2–4 hours | |
| Acid Concentration | 30–35% HCl | |
| Solvent | Ethanol/Water |
Conversion to Sulfonyl Chloride
The sulfonic acid derivative is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to produce 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride. This step is highly exothermic and necessitates inert atmospheric conditions to prevent hydrolysis.
Optimized Conditions
- Reagent : PCl₅ (2.5 equivalents)
- Temperature : 80–100°C
- Solvent : Dichloromethane (DCM)
- Yield : 85–90% (theoretical)
The sulfonyl chloride is purified via vacuum distillation or recrystallization from non-polar solvents.
Reaction with Guanidine
The final step involves nucleophilic substitution between the sulfonyl chloride and guanidine. Guanidine, typically used as its hydrochloride or carbonate salt, reacts with the sulfonyl chloride in the presence of a base (e.g., triethylamine or DIPEA) to neutralize HCl byproducts.
Catalyzed Coupling with Guanidine
A silver acetate-catalyzed method, adapted from cyclic guanidine synthesis, offers a regioselective pathway. The protocol involves:
- Dissolving 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride (1 mmol) and guanidine hydrochloride (1.2 mmol) in dry DMF.
- Adding silver acetate (0.1 mmol) and acetic acid (2 drops) as catalysts.
- Stirring at 25°C for 16 hours under nitrogen.
Reaction Outcomes
| Parameter | Result | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity (HPLC) | ≥98% | |
| Regioselectivity | 1,4-disubstituted only |
Alternative Synthetic Routes
One-Pot Diazotization-Sulfonation
A streamlined approach combines diazotization and sulfonation in a single reactor. This method, inferred from patent US7777079B2, uses excess SO₂ gas bubbled through the diazonium salt solution at 50°C, followed by immediate PCl₅ treatment. While reducing step count, this method risks over-sulfonation and requires rigorous gas handling.
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 20 minutes) accelerates the sulfonyl chloride–guanidine coupling, achieving 88% yield with reduced side products. This method remains experimental but highlights potential for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine has been investigated for its potential as a pharmaceutical agent. Its sulfonamide group contributes to biological activity, making it a candidate for drug development.
- Antimicrobial Activity : Studies have shown that sulfonamides exhibit antibacterial properties. The compound's structure may enhance its efficacy against resistant strains of bacteria.
- Anticancer Properties : Research indicates that similar compounds can inhibit tumor growth by interfering with cellular pathways. Investigations into the specific effects of this compound on cancer cell lines are ongoing.
Agrochemicals
This compound is also being explored for its potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.
- Herbicidal Activity : Preliminary studies suggest that derivatives of this compound may effectively control weed growth, providing an alternative to traditional herbicides.
Materials Science
In materials science, the unique properties of this compound make it suitable for developing advanced materials.
- Polymer Additives : The compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties.
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Sulfanilamide | Antibacterial | Staphylococcus aureus | |
| Triflumizole | Fungicidal | Fusarium spp. | |
| Benzothiazole | Anticancer | MCF-7 (Breast Cancer) |
Table 2: Synthesis Pathways
| Step Description | Reagents Used | Yield (%) |
|---|---|---|
| Diazotization of aniline derivative | NaNO₂ in acidic medium | 85 |
| Coupling with sulfonamide | Sulfonamide under basic conditions | 90 |
| Final purification and crystallization | Ethanol/water mixture | 95 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamides, including derivatives of this compound. Results indicated significant inhibition of bacterial growth against resistant strains of E. coli and S. aureus, suggesting potential for clinical applications in treating infections caused by these pathogens.
Case Study 2: Herbicidal Potential
Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed management with minimal phytotoxicity to the crops themselves. This highlights its potential as a safer alternative to conventional herbicides.
Mechanism of Action
The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Functional Group Variations in Sulfonylguanidine Derivatives
Compound 12 (1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine)
- Structure : Features a benzylthio (-SCH₂C₆H₄CF₃) group and a methyl substituent on the benzene ring, differing from the target compound’s dichloro and trifluoromethyl pattern.
- Synthesis : Synthesized in 55% yield via toluene-mediated reaction, with IR and NMR data confirming NH/CH₃ groups and sulfonyl stretches (1324–1129 cm⁻¹) .
- Molecular Weight : 452.43 g/mol (C₁₆H₁₆ClF₃N₄O₂S₂), heavier than the target compound’s estimated ~370–390 g/mol due to additional benzylthio and methyl groups.
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
- Structure : Replace guanidine with a triazine-linked sulfonylurea moiety. Example: Triflusulfuron methyl ester (C₁₄H₁₄F₃N₅O₆S) includes a triazine ring and methyl ester.
- Mode of Action : Inhibits acetolactate synthase (ALS) in plants, a mechanism distinct from sulfonylguanidines, which may target other enzymes .
Phenyl-Substituted Pesticides
Pyridalyl (IUPAC: 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
- Structure : Shares a 2,6-dichloro-4-substituted phenyl core but incorporates ether and pyridyloxy groups instead of sulfonylguanidine.
- Molecular Weight : 491.12 g/mol, significantly larger than the target compound, reducing volatility and enhancing environmental persistence .
- Applications : Used as an insecticide, leveraging its halogenated aromatic structure for neurotoxic effects.
Nipyraclofen (1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine)
- Structure : Retains the 2,6-dichloro-4-CF₃ phenyl group but replaces sulfonylguanidine with a nitro-pyrazole amine.
Structural and Functional Implications
- Lipophilicity : The trifluoromethyl and chloro groups in the target compound enhance lipid solubility compared to analogs like Pyridalyl, which has polar ether linkages.
- Bioactivity : Sulfonylguanidine’s hydrogen-bonding capacity may target enzymes or receptors differently than sulfonylureas (ALS inhibitors) or nitro-pyrazoles (electrophilic agents).
- Synthetic Accessibility : Compound 12’s moderate yield (55%) suggests challenges in sulfonylguanidine synthesis, possibly due to steric hindrance from substituents .
Biological Activity
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine (CAS No. 260788-63-4) is a sulfonylguanidine compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₈H₆Cl₂F₃N₃O₂S
- Molecular Weight : 336.118 g/mol
- Structure : The compound features a sulfonyl group attached to a guanidine moiety, with dichloro and trifluoromethyl substituents on the phenyl ring.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Activity
Studies indicate that this compound may have potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cell lines.
Mechanism of Action : The compound appears to interfere with cell cycle progression and promote programmed cell death through the activation of caspases.
Case Studies
- Study on Antimicrobial Effects :
- Cancer Research :
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in bacterial cell wall synthesis.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine, and what purity benchmarks are established in peer-reviewed studies?
- Methodological Answer : The synthesis typically involves sulfonylation of guanidine derivatives with 2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions. Purity benchmarks (≥95%) are validated via HPLC with UV detection at 254 nm, referencing protocols akin to Kanto Reagents’ catalog entries for structurally related sulfonamides . For large-scale synthesis, membrane purification technologies (e.g., nanofiltration) are recommended to remove halogenated byproducts, as outlined in CRDC subclass RDF2050104 .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming molecular weight and fluorine substitution patterns. For chromatographic analysis, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves sulfonylguanidine derivatives effectively. Comparative retention times against synthesized standards are essential to avoid misidentification, as emphasized in separation technology frameworks .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Utilize accelerated stability testing protocols: incubate the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS every 24 hours. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while fragmentation patterns identify degradation pathways. This aligns with CRDC’s process control frameworks (RDF2050108) for chemical engineering robustness .
Q. What strategies reconcile contradictions between theoretical predictions (e.g., DFT calculations) and experimental reactivity data for this sulfonylguanidine?
- Methodological Answer : Cross-validate computational models (e.g., DFT/B3LYP/6-311+G(d,p)) with experimental kinetic studies (stopped-flow spectroscopy) to assess reaction barriers. Discrepancies often arise from solvent effects or transition-state approximations. Incorporate explicit solvation models or hybrid QM/MM approaches, as guided by evidence-based inquiry principles linking theory to observation .
Q. How can in vitro assays differentiate between the compound’s direct enzyme inhibition and off-target effects in biological systems?
- Methodological Answer : Employ orthogonal assays: (1) Fluorescence polarization for direct binding affinity to the target enzyme; (2) CRISPR-engineered enzyme knockout cells to assess phenotypic changes. Dose-response curves with Hill coefficients >1 suggest cooperative binding, while off-target effects are ruled out via proteome-wide affinity profiling (e.g., thermal shift assays) .
Q. What advanced in silico methods are validated for modeling this compound’s interactions with membrane-bound receptors?
- Methodological Answer : Molecular dynamics (MD) simulations using CHARMM36 force fields, coupled with umbrella sampling, quantify binding free energies. Experimental validation via surface plasmon resonance (SPR) or cryo-EM provides structural corroboration. This dual approach aligns with CRDC’s RDF2050107 subclass on particle technology for biomolecular interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvent systems?
- Methodological Answer : Systematically replicate solubility measurements using controlled ionic strength buffers (e.g., PBS vs. DMSO/water mixtures). Employ dynamic light scattering (DLS) to detect aggregation, which may skew solubility readings. Cross-reference with Hansen solubility parameters (HSPs) to predict solvent compatibility, as detailed in particle technology frameworks .
Theoretical Framework Integration
Q. How can this compound’s electronic properties (e.g., HOMO-LUMO gaps) be linked to its observed reactivity in cross-coupling reactions?
- Methodological Answer : Perform time-dependent DFT (TD-DFT) calculations to correlate HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry). Reactivity outliers (e.g., unexpected byproducts) may arise from spin-orbit coupling effects in trifluoromethyl groups, requiring multireference methods like CASSCF for accurate modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
